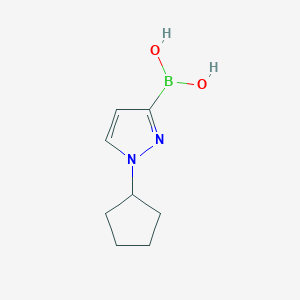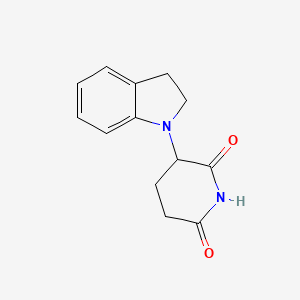
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a bromine atom and a thian-4-yl group in its structure makes this compound unique and potentially useful for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-bromo-1H-1,2,3-benzotriazole with a thian-4-yl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a base, such as potassium carbonate or sodium hydride. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are the reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thian-4-yl group play crucial roles in the binding affinity and specificity of the compound. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
Comparación Con Compuestos Similares
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
4-bromo-1-(thian-4-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but contains a pyrrole ring instead of a benzotriazole ring. It has different chemical properties and applications.
4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine: This compound contains a pyrazole ring and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H12BrN3S |
|---|---|
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
4-bromo-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3S/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
Clave InChI |
PNFVTXCFCVZCNI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1N2C3=C(C(=CC=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)






![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)

![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)

![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
